A Technical Examination of Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate: Navigating Data Scarcity in Chemical Research
A Technical Examination of Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate: Navigating Data Scarcity in Chemical Research
To our valued researchers, scientists, and drug development professionals,
This guide, therefore, serves a dual purpose: to consolidate the known information on this compound and to highlight the existing knowledge gap, thereby underscoring potential areas for future research. As Senior Application Scientists, we are committed to upholding the highest standards of scientific integrity. Consequently, this document will clearly distinguish between established data for the target compound and inferred properties based on structurally related molecules.
Core Chemical Identity of Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate
Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is an organic compound featuring a phenyl ring substituted with an ethyl acetate group and a chlorosulfonyl group at positions 1 and 3, respectively. The presence of the reactive chlorosulfonyl group and the ester functionality suggests its potential utility as a chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 151136-39-3 | Publicly available chemical databases |
| Molecular Formula | C10H11ClO4S | Publicly available chemical databases |
| Molecular Weight | 262.71 g/mol | Publicly available chemical databases |
| Canonical SMILES | CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl | Publicly available chemical databases |
| InChIKey | Not readily available | Publicly available chemical databases |
| Predicted XlogP | 2.1 | [1] (for the 2-isomer) |
| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |
Synthesis and Reactivity: An Inferential Analysis
In the absence of specific published synthesis protocols for ethyl 2-[3-(chlorosulfonyl)phenyl]acetate, we can propose a plausible synthetic route based on established organic chemistry principles.
Proposed Synthetic Pathway
A logical approach to the synthesis of ethyl 2-[3-(chlorosulfonyl)phenyl]acetate would likely involve two key steps: the esterification of 3-chlorophenylacetic acid followed by chlorosulfonylation, or the chlorosulfonylation of phenylacetic acid followed by esterification. The former is often preferred to avoid potential side reactions with the ester group during chlorosulfonylation.
Workflow 1: Postulated Synthesis of Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate
Caption: Postulated synthetic workflow for ethyl 2-[3-(chlorosulfonyl)phenyl]acetate.
Step-by-Step Conceptual Protocol:
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Esterification: 3-Chlorophenylacetic acid would be reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, and heated under reflux.[2] The reaction would then be worked up by quenching with water and extracting the desired ethyl 3-chlorophenylacetate.
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Chlorosulfonylation: The resulting ethyl 3-chlorophenylacetate would then be carefully treated with chlorosulfonic acid at a controlled low temperature. This electrophilic aromatic substitution reaction would introduce the chlorosulfonyl group onto the phenyl ring. The regioselectivity of this step is crucial and would likely yield a mixture of isomers that would require purification.
Expected Chemical Reactivity
The chemical reactivity of ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is dictated by its two primary functional groups:
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Chlorosulfonyl Group (-SO2Cl): This is a highly reactive functional group that can readily undergo nucleophilic substitution. It is expected to react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonic esters, and thioesters. This reactivity is the cornerstone of its potential as a building block in medicinal chemistry, for example, in the synthesis of sulfa drugs.
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Ethyl Ester Group (-COOCH2CH3): The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Spectroscopic Characterization: An Educated Prediction
While specific spectral data for ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is not published, we can predict the key features based on its structure and data from analogous compounds like ethyl phenylacetate.[3]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets in the 7-8 ppm region).- Methylene protons of the ethyl group (quartet around 4.2 ppm).- Methylene protons adjacent to the aromatic ring (singlet around 3.6 ppm).- Methyl protons of the ethyl group (triplet around 1.3 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (around 170 ppm).- Aromatic carbons (in the 120-140 ppm range).- Methylene carbon of the ethyl group (around 61 ppm).- Methylene carbon adjacent to the aromatic ring (around 41 ppm).- Methyl carbon of the ethyl group (around 14 ppm). |
| IR Spectroscopy | - Strong C=O stretch from the ester (around 1730-1750 cm⁻¹).- Characteristic S=O stretches from the sulfonyl chloride (around 1375 and 1180 cm⁻¹).- C-O stretch from the ester (around 1200-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight.- Characteristic fragmentation patterns including the loss of the ethoxy group (-OCH2CH3) and the chlorosulfonyl group (-SO2Cl). |
Potential Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of ethyl 2-[3-(chlorosulfonyl)phenyl]acetate makes it a potentially valuable intermediate. The chlorosulfonyl group can be used to introduce a sulfonamide linkage, a common motif in many pharmaceutical agents. The ethyl acetate moiety provides a handle for further chemical modifications.
While no specific applications for this compound are documented, related structures are integral to various areas of drug discovery. For instance, the phenylacetic acid core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[4] The sulfonamide group is a key component of diuretics, antibiotics, and anticonvulsants. The combination of these features in a single molecule suggests its potential as a scaffold for creating new chemical entities with diverse biological activities.
Conclusion and Future Directions
Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate represents a chemical entity with potential utility in organic synthesis and medicinal chemistry. However, the striking lack of published research on this specific isomer presents a significant barrier to its immediate application. The information presented in this guide is largely based on established chemical principles and data from analogous compounds.
There is a clear need for foundational research to be conducted on this molecule. This would include the development and optimization of a reliable synthetic protocol, full spectroscopic characterization to confirm its structure, and an investigation into its reactivity with a variety of nucleophiles. Such studies would not only fill a gap in the chemical literature but also potentially unlock the door to new synthetic methodologies and the discovery of novel bioactive compounds.
We encourage the research community to consider this compound as a subject for further investigation. The elucidation of its chemical properties and potential applications would be a valuable contribution to the fields of organic and medicinal chemistry.
References
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Organic Syntheses. ethyl phenylacetate. Available at: [Link]
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PubChem. Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate. Available at: [Link]
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University of Calgary. Spectra Problem #7 Solution. Available at: [Link]
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University of Birmingham. Spectra of ethyl acetate. Available at: [Link]
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Biological Magnetic Resonance Bank. BMRB entry bmse000481 - Phenyl Acetate. Available at: [Link]
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European Federation for Medicinal Chemistry and Chemical Biology. Phenotypic Drug Discovery. Available at: [Link]
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Wikipedia. Phenylacetic acid. Available at: [Link]
